2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide is an organic compound that features both a sulfonyl group and a furan ring
Preparation Methods
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-[(furan-2-yl)methyl]acetamide. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include furan-2,5-dicarboxylic acid and various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide include:
2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethan-1-amine: This compound has a similar structure but with an amine group instead of an acetamide group.
2-{[4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}acetamide: This compound features an oxazole ring in place of the acetamide group.
The uniqueness of this compound lies in its combination of a sulfonyl group and a furan ring, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C13H12ClNO4S |
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Molecular Weight |
313.76 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H12ClNO4S/c14-10-3-5-12(6-4-10)20(17,18)9-13(16)15-8-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,16) |
InChI Key |
JNSQTIYAHFVZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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